Mycoplanecin A
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Overview
Description
Mycoplanecin A is a natural product found in Actinoplanes awajinensis and Bacteria with data available.
Scientific Research Applications
Structural Determination and Composition
Mycoplanecin A, identified as a novel cyclic peptide antibiotic, has a unique composition that includes alpha-ketobutyric acid, glycine, L-leucine, L-proline, L-2-amino-5-methylhexanoic acid, N-methyl-D-leucine, N-methyl-L-threonine, methyl-L-proline, ethyl-L-proline, and two mol of N-methyl-L-valine. Ethyl-L-proline was reported for the first time in natural products in this context. This composition was deduced through chemical degradation products analysis and mass, 1H, and 13C NMR spectrometries (Nakajima et al., 1983).
Isolation and Physico-Chemical Characterization
This compound was isolated from the culture broth of Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. The isolation process involved extraction with organic solvents and purification through column chromatography. High-performance liquid chromatography was employed for the separation of this compound, which led to the determination of its identity as a new cyclic peptide antibiotic. Its activities were primarily noted against mycobacteria and related microorganisms (Nakajima et al., 1983).
Inhibition of Microorganisms
Research has shown that mycocins, including this compound, demonstrate inhibition of various microorganisms such as fungi, bacteria, parasites, and viruses. These substances are being studied for their potential as epidemiological markers and in vaccine development. Their main mechanism of action is the inhibition of β-glucan synthesis in the cell wall of sensitive strains, making them a potential alternative in scenarios where microorganisms have developed resistance to commonly used agents (Nascimento et al., 2020).
Production and Fermentation
The production of this compound involved conventional submerged culture methods. The strain Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov., responsible for producing this compound, was isolated from a soil sample and characterized based on morphological, cultural, and physiological properties. This strain was found to also produce 5-azacytidine, another antibiotic, and the highest antibiotic titer obtained for mycoplanecin was 145 micrograms/ml (Torikata et al., 1983).
Properties
72993-51-2 | |
Molecular Formula |
C61H102N10O13 |
Molecular Weight |
1183.5 g/mol |
IUPAC Name |
4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H102N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-46,49-51H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76) |
InChI Key |
ICFLLAYTOVAMGO-UHFFFAOYSA-N |
SMILES |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
Canonical SMILES |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
synonyms |
mycoplanecin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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